4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide

Lipophilicity Permeability Structure–Activity Relationship

This 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide (CAS 874212-15-4) is a fragment-like sulfonamide probe with a defined 3,5-dimethylphenyl lipophilic vector. Its well-characterized LogP (~2.66), pKa (~9.5), and PSA (~72-80 Ų) enable reliable SAR studies for carbonic anhydrase inhibition, DHPS enzymatic assays, and ADME model calibration. Unlike unsubstituted analogs, the 3,5-dimethyl substitution provides specific physicochemical divergence critical for benchmarking novel inhibitors. Supplied exclusively for laboratory R&D; not for clinical or veterinary use. Ensure batch-to-batch consistency by sourcing from verified suppliers.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 874212-15-4
Cat. No. B183598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
CAS874212-15-4
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C14H16N2O2S/c1-10-7-11(2)9-13(8-10)16-19(17,18)14-5-3-12(15)4-6-14/h3-9,16H,15H2,1-2H3
InChIKeyCZOMDJJAFZSMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(3,5-dimethylphenyl)benzenesulfonamide (CAS 874212-15-4) – Procurement Baseline for Sulfonamide Research Tools


4-Amino-N-(3,5-dimethylphenyl)benzenesulfonamide (CAS 874212‑15‑4) is a primary aromatic sulfonamide characterized by a 4‑amino‑substituted benzenesulfonyl core and a 3,5‑dimethylphenyl group on the sulfonamide nitrogen . It is primarily employed as a research‑tool compound for structure–activity relationship (SAR) studies and biological screening in academic and pharmaceutical R&D . The compound is not approved for clinical or veterinary use and is explicitly supplied for laboratory‑scale investigations only .

Why 4‑Amino‑N‑(3,5‑dimethylphenyl)benzenesulfonamide Cannot Be Replaced by In‑Class Analogs


Within the 4‑amino‑benzenesulfonamide series, small changes in N‑aryl substitution profoundly alter lipophilicity, hydrogen‑bonding capacity, and steric bulk, which directly impact target‑engagement profiles, cell‑permeability, and solubility . The 3,5‑dimethyl substitution of this compound confers a specific LogP (∼2.66) and pKa (∼9.5) that differentiate it from the unsubstituted phenyl analog (LogP ∼1.5–1.8) . Such physicochemical divergence is known to affect in vitro assay behavior, including non‑specific binding and aggregation potential, making direct substitution without re‑validation of biological activity unreliable [1].

Quantitative Differentiation of 4‑Amino‑N‑(3,5‑dimethylphenyl)benzenesulfonamide Against Closest Analogs


LogP Comparison: 3,5‑Dimethylphenyl vs. Unsubstituted Phenyl Sulfonamide

The 3,5‑dimethyl substitution on the N‑phenyl ring increases lipophilicity by approximately one log unit compared to the unsubstituted 4‑amino‑N‑phenylbenzenesulfonamide, based on calculated (ACD/Labs) LogP values .

Lipophilicity Permeability Structure–Activity Relationship

Hydrogen‑Bond Donor Count: Impact on Binding Site Complementarity

The compound possesses two hydrogen‑bond donors (the sulfonamide NH and the aniline NH₂), whereas 4‑amino‑N‑(3,5‑dimethylphenyl)benzamide, a common analog in screening libraries, has only one hydrogen‑bond donor (the aniline NH₂) .

Hydrogen‑Bonding Drug Design Carbonic Anhydrase

Sulfonamide vs. Benzamide Scaffold: Differential Carbonic Anhydrase Inhibition Potential

Primary sulfonamides are established zinc‑binding groups for carbonic anhydrase (CA) inhibition, whereas benzamides are not [1]. While direct activity data for this specific compound against CA isoforms are not publicly available, structurally related 4‑substituted benzenesulfonamides bearing 3,5‑dimethylphenyl groups display nanomolar affinity for CA IX (e.g., Ki = 6.9 nM for a ureido‑linked analog), demonstrating that the sulfonamide zinc‑binding motif is essential for potency [2].

Carbonic Anhydrase Enzyme Inhibition Fragment‑Based Screening

Polar Surface Area (PSA) and Predicted Oral Bioavailability

The compound has a calculated polar surface area (PSA) of 72.2–80.6 Ų, which falls within the optimal range (<90 Ų) for good oral absorption [1]. In contrast, the corresponding benzamide analog has a lower PSA of 63.2 Ų, which may alter its permeability‑solubility balance [2].

ADME Drug‑Likeness Bioavailability

Melting Point and Crystallinity: Implications for Formulation and Storage

The compound exhibits a melting point of 149 °C, indicating high crystallinity and thermal stability under standard laboratory storage conditions . This contrasts with the lower melting point of 4‑amino‑N‑phenylbenzenesulfonamide (∼110–115 °C), reflecting differences in intermolecular packing due to the 3,5‑dimethyl substitution .

Physical Form Stability Solid‑State Properties

Defined Use Cases for 4‑Amino‑N‑(3,5‑dimethylphenyl)benzenesulfonamide in Scientific and Industrial R&D


Carbonic Anhydrase Inhibitor Fragment‑Based Screening and SAR Expansion

The compound serves as a fragment‑like sulfonamide probe for establishing structure–activity relationships (SAR) around carbonic anhydrase (CA) inhibition. Its 4‑amino‑benzenesulfonamide core is a recognized zinc‑binding motif, and the 3,5‑dimethylphenyl group provides a defined lipophilic vector for exploring subsite interactions in CA active sites [1]. It can be used as a reference compound to benchmark novel CA inhibitors or as a starting scaffold for derivatization.

Antimicrobial Dihydropteroate Synthase (DHPS) Mechanistic Studies

As a primary sulfonamide, the compound may act as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), the target of classical sulfa drugs. It can be employed in enzymatic assays to investigate DHPS inhibition kinetics and resistance mechanisms, particularly where the 3,5‑dimethyl substitution modulates binding affinity relative to simpler sulfonamides [2].

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

The compound's well‑defined LogP (∼2.66), PSA (∼72–80 Ų), and hydrogen‑bonding profile make it a useful internal standard for calibrating computational ADME models or validating experimental permeability assays (e.g., PAMPA, Caco‑2) . Its distinct properties relative to unsubstituted analogs allow researchers to isolate the effect of 3,5‑dimethyl substitution on membrane transport and solubility.

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